molecular formula C16H14O3 B1226010 Kurasoin A

Kurasoin A

カタログ番号 B1226010
分子量: 254.28 g/mol
InChIキー: PJJNUMKZYDTVRG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Kurasoin A is a natural product found in Paecilomyces with data available.

科学的研究の応用

KRAS in Cancer Diagnosis and Prognosis

KRAS, a commonly mutated oncogene in various cancers, plays a crucial role in the activation of cellular processes like transformation and proliferation. Notably, in pancreatic cancer, mutations in KRAS are linked to the permanent activation of P21 RAS protein and subsequent signaling pathways. Technological advancements like quantitative polymerase chain reaction (qPCR) have made the assessment of KRAS mutations more reliable, aiding in the diagnosis and management of pancreatic adenocarcinoma. Combining endoscopic ultrasound-guided cytopathology with a KRAS mutation assay enhances the accuracy of diagnosing pancreatic cancer. Moreover, the presence of a KRAS mutation often correlates with a poorer prognosis in patients with both advanced and resected tumors. However, predicting responses to treatments, such as anti-epidermal growth factor receptor therapies or chemotherapy, using KRAS mutations has shown limited efficacy. Despite promising pre-clinical results, targeted KRAS treatments in pancreatic adenocarcinoma have not yet translated into significant clinical benefits, highlighting the need for continued research and new therapeutic strategies (Bournet et al., 2016).

KRAS in Non-Small-Cell Lung Cancer (NSCLC)

KRAS mutations are present in 15% to 25% of non-small-cell lung cancer (NSCLC) cases. Although direct inhibition of the KRAS protein has been challenging, recent clinical trials targeting downstream effectors have shown promise. Inhibitors like selumetinib and trametinib have demonstrated success in inhibiting MEK1/2, although with tolerability issues. The concept of synthetic lethal approaches, which target vulnerabilities in cancer cells caused by specific genetic mutations, holds potential for future therapeutic strategies. The advancements in understanding the biology of KRAS and its downstream effectors are paving the way for a multitude of preclinical studies and clinical trials aiming to find effective treatments for KRAS mutant lung cancer (Wood et al., 2016).

Targeting KRAS in Solid Tumors

KRAS is recognized as an "undruggable" target due to the absence of suitable pockets for small inhibitory molecules to bind. However, recent advancements have brought forward novel KRAS inhibitors. These inhibitors, particularly those targeting KRAS G12C, have shown significant therapeutic potential, especially in non-small cell lung cancer. The therapeutic landscape of KRAS is evolving, with numerous combination strategies being evaluated in clinical trials to overcome resistance mechanisms. The emergence of these inhibitors marks a shift in the therapeutic scenario for KRAS, with the potential for more effective treatments in the future (Indini et al., 2021).

KRAS as a Marker for Cancer Treatment

KRAS status has emerged as a critical biomarker for guiding cancer treatment, especially in colorectal cancers. It has been established that patients with KRAS mutant tumors are less likely to respond to anti-EGFR monoclonal antibodies. Understanding the role of KRAS in colon carcinogenesis and integrating this knowledge into treatment strategies is crucial. Current research suggests that most colon tumors contain at least a subpopulation of KRAS mutant cells, challenging the notion of KRAS wild-type tumors. This insight is vital for developing more effective treatment strategies tailored to the genetic composition of the tumor (Parsons & Myers, 2013).

特性

製品名

Kurasoin A

分子式

C16H14O3

分子量

254.28 g/mol

IUPAC名

1-(4-hydroxyphenyl)-4-phenylbutane-2,3-dione

InChI

InChI=1S/C16H14O3/c17-14-8-6-13(7-9-14)11-16(19)15(18)10-12-4-2-1-3-5-12/h1-9,17H,10-11H2

InChIキー

PJJNUMKZYDTVRG-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)CC(=O)C(=O)CC2=CC=C(C=C2)O

同義語

kurasoin A

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kurasoin A
Reactant of Route 2
Reactant of Route 2
Kurasoin A
Reactant of Route 3
Reactant of Route 3
Kurasoin A
Reactant of Route 4
Reactant of Route 4
Kurasoin A
Reactant of Route 5
Reactant of Route 5
Kurasoin A
Reactant of Route 6
Kurasoin A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。